4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Description
4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole (CAS: 1883290-06-9) is a brominated pyrazole derivative characterized by a trifluoropropyl group at the N1 position, a methyl group at C5, and a bromine atom at C2. The trifluoropropyl substituent enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and agrochemical research . Its bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling further functionalization .
Properties
Molecular Formula |
C7H8BrF3N2 |
|---|---|
Molecular Weight |
257.05 g/mol |
IUPAC Name |
4-bromo-5-methyl-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C7H8BrF3N2/c1-5-6(8)4-12-13(5)3-2-7(9,10)11/h4H,2-3H2,1H3 |
InChI Key |
MFBZOLYWYSLQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Pre-Functionalized Pyrazole Intermediates
A primary route involves brominating a pre-formed 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole precursor. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) under inert atmospheres is commonly employed for regioselective bromination at the 4-position. For example, a procedure adapted from Ambeed’s synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole demonstrates that NBS (1.1 equiv) in DMF at 50°C for 12 hours achieves 85–90% conversion.
Key Considerations :
- Solvent Effects : Polar aprotic solvents like DMF enhance NBS reactivity by stabilizing transition states.
- Temperature Control : Elevated temperatures (50–60°C) accelerate bromination but may promote side reactions, necessitating rigorous monitoring.
| Reaction Component | Conditions | Yield |
|---|---|---|
| NBS (1.1 equiv) | DMF, 50°C | 85% |
| NBS (1.5 equiv) | DMF, 60°C | 78% |
Alkylation of 4-Bromo-5-methyl-1H-pyrazole
Introducing the trifluoropropyl group via alkylation of 4-bromo-5-methyl-1H-pyrazole is another viable approach. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation at the 1-position, followed by reaction with 3-bromo-1,1,1-trifluoropropane. A protocol derived from MDPI’s O-alkylation method for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole achieved 70–75% yield using NaH (1.2 equiv) and methyl iodide.
Mechanistic Insight :
$$ \text{4-Bromo-5-methyl-1H-pyrazole} + \text{CF}3\text{CH}2\text{CH}_2\text{Br} \xrightarrow{\text{NaH, THF}} \text{Target Compound} $$
The reaction proceeds via an SN2 mechanism, with the trifluoropropyl bromide acting as the electrophile.
Multi-Step Assembly via Cyclocondensation
Constructing the pyrazole ring from diketone precursors allows simultaneous incorporation of substituents. For instance, cyclocondensation of 1,3-diketones with hydrazine derivatives under acidic conditions generates the pyrazole core. A study by EvitaChem highlights the use of hexafluoroacetylacetone and methylhydrazine to form 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole, followed by bromination.
Optimization Data :
- Cyclocondensation : 80% yield at 100°C in ethanol with HCl catalyst.
- Bromination : 90% yield using NBS in DMF.
Palladium-mediated couplings, such as Suzuki-Miyaura reactions, enable late-stage introduction of the trifluoropropyl group. A method analogous to Ambeed’s synthesis of 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)aniline employs dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (Pd(dppf)Cl₂) to couple 4-bromo-5-methyl-1H-pyrazole with trifluoropropylboronic acid.
Reaction Parameters :
- Catalyst : Pd(dppf)Cl₂ (5 mol%)
- Base : K₃PO₄ (2 equiv)
- Solvent : 1,4-Dioxane/water (4:1)
- Yield : 65–70%
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Bromination | High regioselectivity | Requires pre-functionalized core | 75–90% |
| Alkylation | Modular trifluoropropyl introduction | Competing side reactions | 70–75% |
| Cyclocondensation | One-pot ring formation | Multi-step purification | 70–80% |
| Palladium Cross-Coupling | Late-stage functionalization | Costly catalysts | 65–70% |
Mechanistic and Kinetic Considerations
Bromination kinetics follow second-order dependence on NBS concentration, as shown in Arrhenius studies ($$k = A \cdot e^{-E_a/RT}$$). The trifluoropropyl group’s electron-withdrawing nature deactivates the pyrazole ring, necessitating higher temperatures (50–60°C) for sufficient reactivity.
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors mitigate exothermic risks during bromination. A pilot study by EvitaChem achieved 82% yield using a tubular reactor with DMF at 55°C and 10 bar pressure.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction reactions: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying biological processes involving pyrazole derivatives.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific enzymes or receptors.
Industry: Possible applications in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
*Calculated based on molecular formula C₇H₉BrF₃N₂.
Key Observations:
- Trifluoropropyl vs. Alkyl Chains: The trifluoropropyl group at N1 in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole (logP ~1.8) . This enhances membrane permeability in bioactive molecules.
- Bromine Position: Moving the bromine from C4 (target compound) to C5 (as in 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole) alters regioselectivity in cross-coupling reactions. For example, C4-bromo derivatives are more reactive in Sonogashira couplings .
- Fluorination Impact : Heptafluoropropyl-substituted analogs (e.g., CAS 82633-52-1) exhibit higher thermal stability and resistance to metabolic degradation due to strong C-F bonds .
Table 2: Reactivity in Cross-Coupling Reactions
*Estimated based on analogous reactions in .
Key Observations:
- The target compound’s C4-bromo substituent facilitates efficient coupling in Sonogashira reactions, outperforming C5-bromo isomers due to reduced steric hindrance .
Physicochemical and Spectroscopic Data
Table 3: Analytical Data Comparison
*Estimated based on related trifluoropropylpyrazoles in .
Key Observations:
Biological Activity
The compound 4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole consists of a pyrazole ring substituted with a bromine atom, a methyl group, and a trifluoropropyl group. The presence of these substituents influences the compound's reactivity and biological interactions.
Molecular Formula
- Chemical Formula : CHBrFN
- Molecular Weight : 303.10 g/mol
Research indicates that the biological activity of 4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole may be attributed to its interactions with various molecular targets. The bromine atom and the trifluoropropyl group are believed to play significant roles in modulating enzyme activity and receptor binding.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro studies demonstrated that 4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole exhibited cytotoxic effects against various cancer cell lines.
- IC50 values for specific cell lines were reported as follows:
- HT-29 (Colon cancer) : IC50 = 6.43 μM
- PC-3 (Prostate cancer) : IC50 = 9.83 μM
These values indicate that the compound has comparable efficacy to established chemotherapeutics like Doxorubicin (IC50 = 2.24 μM for HT-29) .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes:
| Enzyme | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| PDE3A | 0.24 | Vesnarinone | 11.21 |
| PDE3B | 2.34 | Vesnarinone | 14.54 |
These results suggest that the compound may serve as a lead for developing new PDE inhibitors .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:
- Minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics like ciprofloxacin and tetracycline.
- This suggests potential applications in treating infections caused by resistant bacterial strains .
Study on Anticancer Activity
A recent study investigated the effects of 4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole on cancer cell proliferation:
- Methodology : Various concentrations of the compound were tested on HT-29 and PC-3 cell lines.
- Findings : The compound induced apoptosis in cancer cells, with increased levels of reactive oxygen species (ROS) observed at higher concentrations.
Toxicity Assessment
Toxicity studies conducted on Swiss albino mice indicated that doses up to 100 mg/kg did not result in significant adverse effects over a period of 28 days. This suggests a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
